RUVBL1/2-IN-B -

RUVBL1/2-IN-B

Catalog Number: EVT-1535455
CAS Number:
Molecular Formula: C28H30ClN5O4
Molecular Weight: 536.029
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RUVBL1/2-IN-B is a novel specific RUVBL1/2 ATPase inhibitor, radiosensitizing NSCLC, but not normal lung epithelial cells.
Overview

RUVBL1 and RUVBL2 are essential ATPases that play critical roles in various cellular processes, including transcription regulation, DNA replication, and chromatin remodeling. They are part of the AAA+ (ATPases Associated with diverse cellular Activities) protein family and are implicated in several cancer-related pathways, making them attractive targets for therapeutic intervention.

Source

RUVBL1 and RUVBL2 were initially identified through their association with chromatin and transcriptional complexes. They have been extensively studied in the context of cancer biology, particularly in neuroblastoma and colorectal cancer, due to their involvement in oncogenic signaling pathways and transcriptional regulation.

Classification

RUVBL1 and RUVBL2 can be classified as molecular chaperones due to their role in facilitating the assembly and stability of multiprotein complexes, including those involved in chromatin remodeling and transcription initiation.

Synthesis Analysis

Methods

The synthesis of RUVBL1/2 inhibitors, such as compound B, involves high-throughput screening of chemical libraries to identify compounds that inhibit the ATPase activity of these proteins. For instance, a custom library containing approximately 400,000 compounds was screened, leading to the identification of compound B as a potent inhibitor with a half-maximal inhibitory concentration (IC50) of 59 nM against purified RUVBL1/2 proteins .

Technical Details

The synthesis process typically includes:

  • Library Screening: Compounds are screened for their ability to inhibit ATP hydrolysis by RUVBL1/2.
  • Structure-Activity Relationship Studies: Modifications are made to enhance potency and selectivity.
  • Validation: The efficacy of lead compounds is validated in cellular models to assess biological activity.
Molecular Structure Analysis

Structure

RUVBL1 and RUVBL2 share a similar structural architecture characterized by a hexameric ring formation that facilitates ATP binding and hydrolysis. The crystal structures reveal distinct domains responsible for their ATPase activity and interactions with other proteins involved in transcriptional regulation .

Data

Key structural data include:

  • Molecular Weight: Approximately 50 kDa for each protein.
  • Hexameric Assembly: Essential for their function as molecular chaperones.
Chemical Reactions Analysis

Reactions

RUVBL1/2 catalyze the hydrolysis of ATP, which is crucial for their role in various biochemical processes. The inhibition of this activity leads to disrupted function in associated protein complexes.

Technical Details

Inhibition studies demonstrate that compounds like compound B effectively reduce ATPase activity, leading to downstream effects on protein stability within complexes such as the PAQosome and INO80 chromatin remodelers .

Mechanism of Action

Process

The mechanism of action for RUVBL1/2 involves their interaction with various transcription factors and chromatin remodelers. They facilitate the assembly of RNA polymerase II complexes necessary for transcription initiation. Inhibition of RUVBL1/2 disrupts these processes, leading to decreased transcriptional activity and cellular proliferation .

Data

Studies indicate that RUVBL1/2 directly interact with unphosphorylated RNA polymerase II, promoting its clustering at active transcription sites. This interaction is crucial for effective gene expression during cell cycle progression .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in aqueous buffers.
  • Stability: Sensitive to temperature fluctuations; optimal storage conditions are required.

Chemical Properties

  • Molecular Formula: Caution should be taken when determining the exact formula as it varies based on post-translational modifications.
  • Reactivity: Active sites are susceptible to modifications by inhibitors or through post-translational modifications like ubiquitination.

Relevant analyses indicate that the physical stability and chemical reactivity of RUVBL1/2 can significantly influence their functional roles in cellular processes .

Applications

Scientific Uses

RUVBL1/2 have emerged as significant targets in cancer research due to their involvement in oncogenic signaling pathways. Their inhibitors are being explored for therapeutic applications in:

  • Cancer Treatment: Inhibitors like compound B show promise in reducing tumor growth in models of non-small cell lung cancer by targeting RUVBL1/2 ATPase activity .
  • Transcription Regulation Studies: Understanding their role can provide insights into gene expression mechanisms relevant to various diseases.
Structural and Functional Characterization of RUVBL1/2 Complex

Molecular Architecture of RUVBL1/2 AAA+ ATPase Heterohexamers

Domain Organization: Walker A/B Motifs and Oligonucleotide-Binding Folds

RUVBL1 (RuvB-like 1) and RUVBL2 (RuvB-like 2) are paralogous AAA+ ATPases that assemble into hexameric rings through alternating subunits. Each protomer comprises three domains:

  • Domain I (DI) and Domain III (DIII) form the ATPase core, housing conserved motifs:
  • Walker A (GxxGxGKT/S; residues G77-T84 in RUVBL2) for ATP phosphate binding [5] [8].
  • Walker B (hhhhD/E; D299-H302 in RUVBL2) for Mg²⁺ coordination and ATP hydrolysis [5] [9].
  • Sensor 1 (M326-N329) and Sensor 2 (T397-A402) for nucleotide-state sensing [5].
  • Domain II (DII): A flexible insertion between Walker A/B motifs featuring an oligonucleotide/oligosaccharide-binding (OB) fold (residues 136–233). DII protrudes radially from the ring, creating distinct "ATPase-face" and "DII-face" topographies [2] [5].

The hexameric ring (~149 Å diameter) encloses a central pore (~23 Å width) capable of binding single-stranded DNA but not double-stranded DNA [5] [9]. Dodecamer formation occurs via DII-mediated stacking of two heterohexamers, though this assembly is dynamic and client-dependent [8] [9].

Table 1: Key Structural Domains of RUVBL1/2

DomainKey Motifs/FeaturesFunctional RoleReference
Domain IWalker A (G77-T84 in RUVBL2)ATP phosphate binding [5]
Domain IIIWalker B (D299-H302 in RUVBL2)Mg²⁺ coordination, ATP hydrolysis [5]
Sensor 1/2, Arg-finger (R353)Nucleotide-state sensing, trans-hydrolysis [5]
Domain IIOB-fold (β-stalk, helical bundle)Client protein scaffolding, autoinhibition [2] [9]

ATPase Activity and Allosteric Regulation Mechanisms

RUVBL1/2 exhibits weak basal ATPase activity in vitro due to intrinsic autoinhibition by DII. Truncation of DII increases ATP hydrolysis by >5-fold, confirming its regulatory role [9]. Key regulatory mechanisms include:

  • Trans-arginine finger: R353 from one subunit activates ATP hydrolysis in the adjacent subunit [5].
  • N-terminal histidine switch: His25/His27 in RUVBL2 undergo conformational shifts upon ATP binding, modulating DII positioning and client access [5] [6].
  • Client-induced activation: Interaction with partners (e.g., DHX34) stabilizes nucleotide-free states or enhances hydrolysis. DHX34 binding to RUVBL2's N-terminus locks the complex in an ATPase-inactive conformation [6].

ATP binding induces a "closed" ring conformation, while hydrolysis promotes a "relaxed" state, enabling mechanical work in complex assembly [5] [8].

Table 2: Regulatory Elements of RUVBL1/2 ATPase Activity

Regulatory ElementEffect on ATPase ActivityMechanism
Domain II (DII)Autoinhibition (basal state)Steric blocking of nucleotide pocket
DHX34 bindingInhibitionStabilization of N-terminal His25/27 loop
RUVBL1-RUVBL2 heterodimerizationSynergistic activationComplementary arginine finger positioning
Compound B (RUVBL1/2-IN-B)Competitive inhibition (IC₅₀ = 59 nM)Binds Walker A motif, blocks ATP access [1]

Role of RUVBL1/2 in Macromolecular Complex Assembly

PAQosome Complex: Chaperone Function in PIKK Stability and snoRNP Biogenesis

The RUVBL1/2-based PAQosome (formerly R2TP) is a 12-subunit chaperone complex that facilitates the assembly of:

  • Phosphatidylinositol 3-kinase-related kinases (PIKKs): Includes ATM, ATR, DNA-PKcs, and mTOR. RUVBL1/2 ATPase activity mediates PIKK folding and stability. Inhibition by Compound B reduces ATR, ATM, and DNA-PKcs levels by >80%, triggering replication catastrophe in cancer cells [1] [7].
  • Small nucleolar ribonucleoproteins (snoRNPs): Critical for rRNA modification. RUVBL1/2 enables box C/D snoRNP assembly by scaffolding NOP58 and other core proteins [7] [24].

ATP hydrolysis drives PAQosome "maturation/dissociation" cycles, allowing client release. Compound B stabilizes RUVBL1/2-client interactions, trapping immature complexes and disrupting function [1] [7].

Chromatin Remodeling Complexes (INO80, TIP60, SRCAP)

RUVBL1/2 serves as a structural scaffold for chromatin remodelers but with ATPase-independent roles:

  • INO80: Positions the Ino80 helicase module for nucleosome sliding. Cryo-EM structures reveal RUVBL1/2 anchors the complex via DII-face interactions [2] [8].
  • TIP60: Facilitates histone H4K16 acetylation. RUVBL1/2 stabilizes TIP60's catalytic domain but does not require ATP hydrolysis for histone binding [2] [21].
  • SRCAP/SWR1: Mediates H2A.Z-H2B dimer exchange. The OB-folds in DII dock the Swc2/Yaf9 module [2] [27].

Unlike PAQosome, ATPase inhibition by Compound B does not dissociate INO80 or TIP60 complexes, confirming scaffolding versus enzymatic roles [1] [2].

Table 3: RUVBL1/2-Dependent Complexes and Functions

ComplexFunctionRUVBL1/2 RoleATPase-Dependent?
PAQosomePIKK stability, snoRNP biogenesisClient folding & releaseYes [1] [7]
INO80Nucleosome sliding, replication fork restartHelicase scaffoldingNo [2] [8]
TIP60Histone H4/H2A acetylationCatalytic module anchoringNo [2] [21]
SRCAP/SWR1H2A.Z depositionH2A.Z-H2B dockingNo [2] [27]

Properties

Product Name

RUVBL1/2-IN-B

IUPAC Name

(1R,3S)-3-(5-(5-Chloro-2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexane-1-carboxamide

Molecular Formula

C28H30ClN5O4

Molecular Weight

536.029

InChI

InChI=1S/C28H30ClN5O4/c1-4-37-23-14-13-20(29)16-22(23)27-32-31-26(38-27)19-10-8-9-18(15-19)25(35)30-24-17(2)33(3)34(28(24)36)21-11-6-5-7-12-21/h5-7,11-14,16,18-19H,4,8-10,15H2,1-3H3,(H,30,35)/t18-,19+/m1/s1

InChI Key

YLNPPGPPVHTVTJ-MOPGFXCFSA-N

SMILES

O=C([C@H]1C[C@@H](C2=NN=C(C3=CC(Cl)=CC=C3OCC)O2)CCC1)NC4=C(C)N(C)N(C5=CC=CC=C5)C4=O

Solubility

Soluble in DMSO

Synonyms

RUVBL1/2-IN-B

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